N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide
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Overview
Description
“N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide” is a chemical compound with a molecular formula of C24H37NO . It is a derivative of adamantane, a type of compound known for its high reactivity and potential for various applications .
Synthesis Analysis
The synthesis of adamantane derivatives involves various methods. One such method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . Another approach involves the Chan–Lam reaction, which is a copper(II)-catalyzed reaction of amines with arylboronic acids .Molecular Structure Analysis
The molecular structure of “N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide” is complex due to the presence of the adamantane fragment. The adamantane fragment is known for its unique cage-like structure, which contributes to the compound’s unique properties .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . The specific chemical reactions that “N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide” undergoes would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide” would depend on its specific structure. For example, the compound has a molecular weight of 355.557 Da .Scientific Research Applications
Medicinal Chemistry
Adamantane derivatives are known for their applications in medicinal chemistry due to their unique structural and biological properties. They have been used in the treatment of various diseases and as part of drug design .
Catalyst Development
These compounds can also play a role in catalyst development, contributing to chemical reactions’ efficiency and selectivity .
Nanomaterials
The unique structural properties of adamantane derivatives make them suitable for creating nanomaterials with specific characteristics for various industrial applications .
Drug Delivery Systems
Adamantane moieties are used in the design and synthesis of new drug delivery systems, enhancing the efficacy and targeting of pharmaceutical compounds .
Surface Recognition
These derivatives are involved in surface recognition studies, which are crucial for developing sensors and other detection devices .
Cell Cycle Arrest
Specific adamantane-containing compounds have shown the ability to induce cell-cycle arrest, which could be significant in cancer research and therapy .
Mechanism of Action
Target of Action
Adamantane derivatives are known to interact with various biological targets, including proteins and enzymes, due to their unique structure and properties .
Mode of Action
Adamantane derivatives are known to interact with their targets through various mechanisms, including binding to active sites, altering protein conformation, and modulating enzymatic activity .
Biochemical Pathways
Adamantane derivatives can influence various biochemical processes, including signal transduction, metabolic pathways, and cellular homeostasis .
Pharmacokinetics
Adamantane derivatives are generally known for their lipophilic nature, which can influence their absorption and distribution within the body .
Result of Action
Adamantane derivatives can induce various cellular responses, including changes in cell morphology, alterations in gene expression, and modulation of cellular functions .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of adamantane derivatives .
Safety and Hazards
Future Directions
The future directions for research into “N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For example, there is ongoing interest in the development of novel methods for the preparation of unsaturated adamantane derivatives .
properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-cyano-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-15(22-11-17-7-18(12-22)9-19(8-17)13-22)24-21(25)20(14-23)10-16-5-3-2-4-6-16/h2-6,10,15,17-19H,7-9,11-13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWWBERJUGVXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C(=CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-adamantyl)ethyl]-2-cyano-3-phenylprop-2-enamide |
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